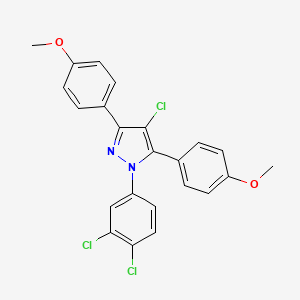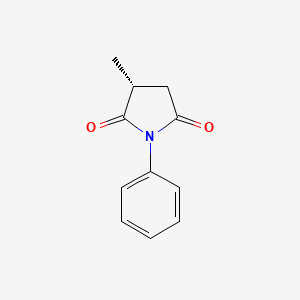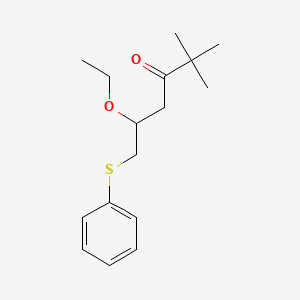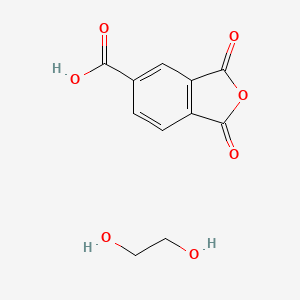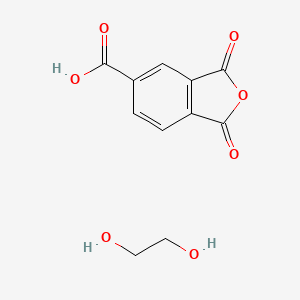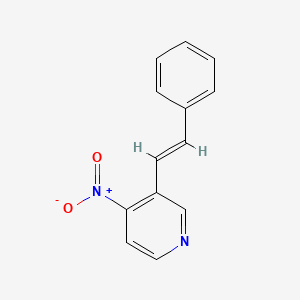
(2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of fluorine atoms and a propylcyclohexyl group in its structure imparts unique chemical properties, making it a valuable reagent in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This compound can also participate in other cross-coupling reactions, such as Sonogashira and Heck reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Sonogashira Coupling: Copper(I) iodide, palladium catalysts, and amine bases (e.g., triethylamine) are typical reagents.
Heck Reaction: Palladium catalysts, bases (e.g., NaOAc), and solvents (e.g., DMF) are employed.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
(2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which (2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid exerts its effects is primarily through its role as a boron donor in cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms enhances the reactivity and stability of the boronic acid, making it a highly efficient reagent.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the fluorine atoms and propylcyclohexyl group, resulting in different reactivity and applications.
2,6-Difluorophenylboronic Acid: Similar in structure but lacks the propylcyclohexyl group, affecting its steric and electronic properties.
4-Formylphenylboronic Acid: Contains a formyl group instead of the propylcyclohexyl group, leading to different chemical behavior.
Uniqueness: The unique combination of fluorine atoms and a propylcyclohexyl group in (2,6-Difluoro-4-(4-propylcyclohexyl)phenyl)boronic acid imparts distinct steric and electronic properties, enhancing its reactivity and making it a valuable reagent in various synthetic applications.
Propriétés
Numéro CAS |
167764-85-4 |
|---|---|
Formule moléculaire |
C15H21BF2O2 |
Poids moléculaire |
282.14 g/mol |
Nom IUPAC |
[2,6-difluoro-4-(4-propylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H21BF2O2/c1-2-3-10-4-6-11(7-5-10)12-8-13(17)15(16(19)20)14(18)9-12/h8-11,19-20H,2-7H2,1H3 |
Clé InChI |
WEYZFFUQDANBFR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1F)C2CCC(CC2)CCC)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)
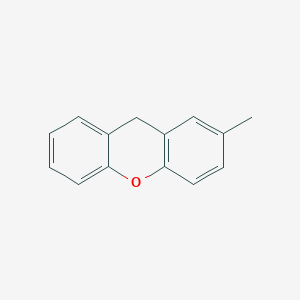
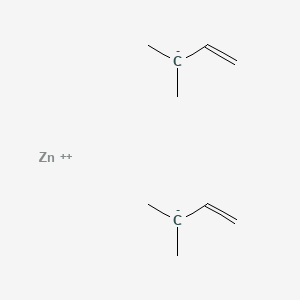
![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
